Home > Products > Screening Compounds P67700 > Motilides from erythromycins-1
Motilides from erythromycins-1 -

Motilides from erythromycins-1

Catalog Number: EVT-10917437
CAS Number:
Molecular Formula: C37H68N2O11
Molecular Weight: 716.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Motilides, derived from erythromycins, represent a unique class of macrolide compounds characterized by their gastrointestinal motility-stimulating properties. Erythromycin, initially developed as an antibiotic, has been modified to enhance its efficacy in stimulating gastrointestinal motility without significant antibacterial activity. The term "motilide" reflects their motilin-like actions, which are crucial in regulating gut motility.

Source

Motilides are synthesized from erythromycin, a natural antibiotic produced by the bacterium Saccharopolyspora erythraea. The structural modifications made to erythromycin lead to the development of motilides that exhibit enhanced gastrointestinal motor stimulating activity.

Classification

Motilides can be classified as macrolide compounds due to their structural characteristics, which include a large lactone ring and sugar moieties. They are specifically recognized for their ability to activate the motilin receptor, a G protein-coupled receptor involved in gastrointestinal motility regulation.

Synthesis Analysis

Methods

The synthesis of motilides involves chemical modifications of erythromycin. Key methods include:

  • Chemical Modification: Alterations such as the removal or substitution of specific functional groups on the erythromycin structure enhance motility-stimulating properties.
  • Examples of Modifications: For instance, replacing the methyl group in the dimethylamino group of erythromycin with ethyl or isopropyl groups has yielded derivatives with significantly increased gastrointestinal motor stimulating activity .

Technical Details

The synthesis typically employs organic chemistry techniques such as:

  • Refluxing: Heating reactions under reflux conditions to facilitate chemical transformations.
  • Chromatography: Purification of synthesized compounds through techniques like high-performance liquid chromatography (HPLC) to isolate desired motilide derivatives.
Molecular Structure Analysis

Structure

Motilides maintain a core structure similar to that of erythromycin, featuring:

  • A 14-membered lactone ring
  • Two sugar components: an amino sugar (desosamine) and a neutral sugar (cladinose).

Data

The molecular formula for erythromycin is C37H67N1O13C_{37}H_{67}N_{1}O_{13} with a molar mass of approximately 733.93 g/mol. The modifications made during the synthesis of motilides often involve changes in these sugar moieties or the lactone ring.

Chemical Reactions Analysis

Reactions

Motilides undergo various chemical reactions that can be utilized in further synthetic processes or when interacting with biological systems. Notable reactions include:

  • Hydrolysis: Involves breaking down the lactone ring under acidic or basic conditions.
  • Substitution Reactions: These are crucial for modifying functional groups to enhance activity.

Technical Details

The reactivity of motilides is influenced by their structural components, particularly the lactone ring's susceptibility to nucleophilic attack and the accessibility of functional groups for substitution.

Mechanism of Action

Process

Motilides act primarily through interaction with the motilin receptor (MTLR). Upon binding:

  • They activate intracellular signaling pathways involving G proteins that stimulate gastrointestinal motility.
  • This action is similar to that of endogenous motilin, which is released during fasting and promotes gastric phase III of the migrating motor complex.

Data

Research indicates that motilides can increase gastrointestinal blood flow and stimulate contractions in smooth muscle cells via MTLR activation . The distinct binding modes between motilin and erythromycin at MTLR further elucidate their mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Motilides are typically crystalline solids.
  • Solubility: They exhibit varying solubility in organic solvents and water depending on their specific structure.

Chemical Properties

  • Stability: Motilides are generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Their reactivity profile is influenced by functional groups present in their structure, impacting their interactions with biological targets.
Applications

Scientific Uses

Motilides have significant applications in pharmacology and medicine:

  • Gastrointestinal Disorders: They are explored as therapeutic agents for conditions like gastroparesis and other disorders characterized by impaired gut motility.
  • Research Tools: Motilides serve as valuable tools for studying gastrointestinal physiology and receptor pharmacology due to their specific action on the motilin receptor.
Historical Development & Discovery of Motilides

Emergence of Erythromycin as a Gastrointestinal Motility Modulator

The serendipitous discovery of erythromycin's gastrointestinal effects originated from clinical observations in the 1980s, when patients receiving this macrolide antibiotic for infectious indications frequently reported abdominal cramping, diarrhea, and nausea. Systematic pharmacological investigations revealed that erythromycin administration induced powerful contractile activity in the gastrointestinal tract that closely resembled phase III contractions of the migrating motor complex (MMC). This pattern of coordinated, propagating contractions serves as the "housekeeper" of the gut during fasting states, clearing residual luminal content [1] [7]. In canine and human studies, intravenous erythromycin administration triggered premature MMC activity originating in the gastric antrum and propagating distally through the small intestine [1]. Crucially, these motor effects occurred at sub-antibiotic doses (0.5-1 mg/kg), suggesting a mechanism distinct from antimicrobial activity. This phenomenon was initially termed "motilin-like activity" due to its striking similarity to the effects of endogenous motilin peptide, though the molecular basis remained undetermined at this pioneering stage [7].

The therapeutic implications became evident when Janssens and colleagues demonstrated in 1990 that intravenous erythromycin (200mg) dramatically accelerated gastric emptying in diabetic patients with gastroparesis. Scintigraphic studies documented a 50% reduction in gastric retention time for solids, establishing erythromycin as the most potent gastrokinetic agent identified to date [3] [5]. This transformative finding repositioned a common antibiotic as a novel prokinetic agent, creating an entirely new therapeutic application that would catalyze research into motilin receptor pharmacology.

Table 1: Key Historical Milestones in Erythromycin's Emergence as a Prokinetic Agent

YearKey FindingSignificanceReference
Early 1980sErythromycin induces GI side effects (cramping, diarrhea)Initial clinical observation of motility effects [7]
1984Erythromycin induces MMC-like contractions in dogsFirst experimental demonstration of prokinetic activity [1]
1990IV erythromycin accelerates GE in diabetic gastroparesisProof of therapeutic efficacy in motility disorders [3] [5]
1992Erythromycin binds cloned motilin receptorMolecular mechanism established [1]

Identification of Motilin Receptor Agonism in Macrolide Antibiotics

The mechanistic link between erythromycin and endogenous motilin pathways was conclusively established through receptor binding studies in the early 1990s. Researchers discovered that erythromycin competitively displaced radiolabeled motilin from its receptors on rabbit duodenal smooth muscle preparations, with binding affinity (Ki) in the micromolar range [1] [9]. Crucially, species specificity mirrored motilin's activity: erythromycin bound effectively to human and rabbit motilin receptors but showed negligible affinity for rodent receptors, where the motilin gene is nonfunctional [9]. This parallel specificity provided compelling evidence that erythromycin was acting through motilin receptors rather than through nonspecific irritation or general prokinetic effects.

Structural biology breakthroughs have recently illuminated the precise molecular interactions. Cryo-electron microscopy studies revealed that both motilin and erythromycin bind within the transmembrane helix bundle of the motilin receptor, a class A G protein-coupled receptor (GPCR) [6]. The N-terminal pentapeptide of motilin (Phe-Val-Pro-Ile-Phe) engages a deep orthosteric binding pocket through an extensive hydrophobic network involving receptor residues Leu¹¹⁵3.29, Phe¹⁷³4.60, and Phe³¹⁴6.51 (Ballesteros-Weinstein numbering) [6]. Erythromycin occupies a partially overlapping site but with distinct interactions: while it shares contacts within the transmembrane core, it lacks engagement with the extracellular subpocket where motilin's C-terminal helix binds [6]. This structural divergence explains erythromycin's reduced potency (~1000-fold lower than motilin) and partial agonist characteristics in certain functional assays [6] [9].

The neuronal dimension of erythromycin's action was clarified when atropine (a muscarinic antagonist) was shown to abolish its prokinetic effects in vivo despite maintained smooth muscle binding in vitro. This indicated that erythromycin's primary prokinetic mechanism involves stimulation of cholinergic neurons rather than direct smooth muscle activation [1] [3]. Subsequent research confirmed neuronal motilin receptors on cholinergic neurons of the enteric nervous system and vagal pathways, where erythromycin enhances acetylcholine release to drive coordinated motility patterns [1].

Table 2: Molecular Recognition Characteristics of Motilin Receptor Agonists

CharacteristicMotilin PeptideErythromycin
Binding SiteOrthosteric pocket + extracellular subpocketOrthosteric pocket only
Critical InteractionsHydrophobic network with F1, polar interaction with E1193.33Hydrophobic contacts with TM3/5/6 residues
Receptor ActivationFull agonistPartial agonist (tissue-dependent)
Potency (EC50)~1-3 nM~2-5 μM
Neuronal ComponentIndirect via cholinergic neuronsIndirect via cholinergic neurons

Evolution from Erythromycin to Non-Antibiotic Motilide Derivatives

The therapeutic limitations of erythromycin—antibiotic activity, tachyphylaxis due to receptor desensitization, and potential cardiac effects—drove intensive efforts to develop refined motilides devoid of antimicrobial properties. Early structure-activity relationship (SAR) studies revealed that removal of the cladinose sugar at position 3 and the C11/C12 cyclic carbamate significantly reduced antibiotic activity while preserving motilin receptor affinity [3] [5]. This insight guided the development of first-generation motilides like EM523 and EM574, which demonstrated potent prokinetic activity in animal models but exhibited chemical instability and poor bioavailability in humans [5].

Second-generation compounds incorporated more radical structural modifications. Mitemcinal (GM-611), an acid-stable 14-membered motilide, accelerated gastric emptying in diabetic gastroparesis patients without antibacterial effects [3]. Crucially, mitemcinal exhibited prolonged receptor activation compared to motilin, attributed to slower dissociation kinetics from the receptor [9]. Similarly, atilmotin—a synthetic 14-amino acid peptide mimicking motilin's N-terminal region—showed potent receptor activation but had a short half-life (~30 minutes) due to rapid proteolytic degradation [1]. This pharmacokinetic limitation highlighted the challenge of developing peptide-based motilin agonists.

The most significant breakthrough came with non-macrolide small molecule agonists identified through high-throughput screening. Camicinal (GSK962040), a benzylpiperazine derivative with molecular weight 424 Da (versus 734 Da for erythromycin), represents this new class [3] [9]. In functional assays, camicinal selectively activated human motilin receptors (EC50 = 27 nM) with no antibacterial activity and showed species-specific activity consistent with motilin receptor distribution [5]. Phase II studies in type 1 diabetics demonstrated accelerated gastric emptying after single oral doses, with symptom improvement at lower doses than required for motility effects—suggesting possible dissociation between emptying kinetics and symptom response [3].

Table 3: Evolution of Motilide Derivatives from Erythromycin Scaffold

GenerationRepresentative CompoundStructural FeaturesKey Advantages
Natural MacrolideErythromycin14-member lactone, desosamine, cladinosePotent prokinetic activity
1st Gen MotilideEM523, EM574Removal of cladinose sugarReduced antibiotic activity
2nd Gen MotilideMitemcinal (GM-611)14-member ring with 8a-aza-8a-homo modificationAcid stability, no antibiotic activity
Peptide AnalogAtilmotin14-amino acid N-terminal fragmentHigh selectivity
Non-MacrolideCamicinal (GSK962040)Benzylpiperazine scaffoldOral bioavailability, no antibiotic activity

The trajectory of motilide development exemplifies rational drug design: starting from an incidental clinical observation, progressing through receptor pharmacology and SAR studies, and culminating in targeted molecules optimized for receptor specificity and pharmacokinetic properties. Current challenges include optimizing receptor engagement kinetics to prevent tachyphylaxis and refining tissue-specific delivery to minimize extragastrointestinal effects—frontiers where structural insights from cryo-EM studies promise further advances [6].

Properties

Product Name

Motilides from erythromycins-1

IUPAC Name

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-15-oxa-6-azabicyclo[10.2.1]pentadecan-7-one

Molecular Formula

C37H68N2O11

Molecular Weight

716.9 g/mol

InChI

InChI=1S/C37H68N2O11/c1-14-25-37(10,44)30(41)20(4)28-18(2)16-36(9,50-28)32(49-34-27(40)24(39(11)12)15-19(3)46-34)21(5)29(22(6)33(43)38-25)48-26-17-35(8,45-13)31(42)23(7)47-26/h18-32,34,40-42,44H,14-17H2,1-13H3,(H,38,43)

InChI Key

USIITAVLKHPUFC-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(C2C(CC(O2)(C(C(C(C(C(=O)N1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.